Myxothiazol Binds to the Qo Site 'b-Proximal' Niche, Distinct from Stigmatellin
Myxothiazol binds to the 'b-proximal' region of the cytochrome b Qo site, close to the cyt bL heme, and crucially, does not form a hydrogen bond with the Rieske iron-sulfur protein [1]. This is in direct contrast to Stigmatellin, which binds in the 'distal' niche and forms a critical hydrogen bond with His161 of the Rieske protein, leading to a distinct conformational state of the iron-sulfur protein subunit [2].
| Evidence Dimension | Binding site location and interaction with Rieske protein |
|---|---|
| Target Compound Data | Binds to the 'proximal' niche of the Qo site; no hydrogen bond to Rieske protein. |
| Comparator Or Baseline | Stigmatellin: Binds to the 'distal' niche of the Qo site; forms hydrogen bond to His161 of Rieske protein. |
| Quantified Difference | Qualitative difference in binding mode and subsequent conformational change of the Rieske protein. |
| Conditions | Crystallographic analysis of bovine bc1 complex (PDB: 1SQP and others). |
Why This Matters
This difference in binding mode directly dictates the inhibitor's effect on the Rieske protein's mobility and the complex's overall conformation, which is critical for designing experiments to probe specific steps in the Q-cycle mechanism.
- [1] Esser L, Quinn B, Li YF, Zhang M, Elberry M, Yu L, Yu CA, Xia D. Crystallographic studies of quinol oxidation site inhibitors: a modified classification of inhibitors for the cytochrome bc(1) complex. Journal of Molecular Biology. 2004;341(1):281-302. View Source
- [2] Muller FL, Crofts AR, Kramer DM. Architecture of the Qo site of the cytochrome bc1 complex probed by superoxide production. Biochemistry. 2003;42(21):6493-6499. View Source
